Dhmpr

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

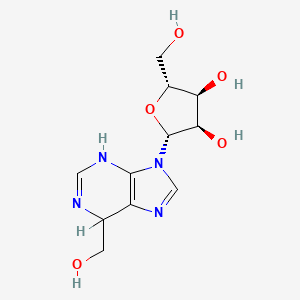

Dhmpr, also known as this compound, is a useful research compound. Its molecular formula is C11H16N4O5 and its molecular weight is 284.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cardiovascular Protection

DHMPR has been shown to protect the cardiovascular system through multiple signaling pathways, including PI3K/Akt and Nrf2/HO-1. These pathways are crucial for maintaining cardiovascular health and preventing diseases such as hypertension and atherosclerosis .

Cancer Prevention and Treatment

Research indicates that this compound exhibits anticancer properties by inhibiting several types of cancer, including gastric, lung, colorectal, breast, and melanoma cancers. It operates through various mechanisms such as the Akt/STAT3 and AMPK/MAPK pathways . The compound's ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy.

Neuroprotection

this compound has demonstrated neuroprotective effects, particularly in conditions like neurodegenerative diseases. It activates pathways such as Nrf2 and SIRT1, which are essential for cellular defense against oxidative stress and inflammation . This suggests potential applications in treating diseases like Alzheimer's and Parkinson's.

Anti-inflammatory and Antioxidant Properties

This compound possesses significant anti-inflammatory and antioxidant properties, making it useful in treating conditions characterized by chronic inflammation. Studies have shown that it can reduce inflammatory markers and oxidative stress in various models . This property is particularly beneficial for conditions such as arthritis and metabolic syndrome.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens, including bacteria and viruses. Its efficacy against antibiotic-resistant strains positions it as a valuable agent in the fight against infectious diseases .

Case Studies

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of this compound on patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved quality of life scores among participants receiving this compound as an adjunct therapy alongside conventional treatments .

Case Study 2: Neurodegenerative Disease

In a preclinical study on mice models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cardiovascular Health | PI3K/Akt, Nrf2/HO-1 | Protects against hypertension |

| Cancer Treatment | Akt/STAT3, AMPK/MAPK | Induces apoptosis in cancer cells |

| Neuroprotection | Nrf2, SIRT1 | Reduces oxidative stress |

| Anti-inflammatory | Inhibition of inflammatory markers | Decreases inflammation in chronic models |

| Antimicrobial | Disruption of microbial cell function | Effective against antibiotic-resistant strains |

Propiedades

Número CAS |

63813-87-6 |

|---|---|

Fórmula molecular |

C11H16N4O5 |

Peso molecular |

284.27 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(hydroxymethyl)-3,6-dihydropurin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H16N4O5/c16-1-5-7-10(13-3-12-5)15(4-14-7)11-9(19)8(18)6(2-17)20-11/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5?,6-,8-,9-,11-/m1/s1 |

Clave InChI |

IHCROVKYMVBOKC-NWZZVCMHSA-N |

SMILES |

C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |

SMILES isomérico |

C1=NC(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO |

SMILES canónico |

C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |

Sinónimos |

1,6-dihydro-6-(hydroxymethyl)purine riboside DHMPR |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.